Product packaging for Fti 277(Cat. No.:CAS No. 170006-73-2)

Fti 277

Cat. No.: B1662898
CAS No.: 170006-73-2
M. Wt: 447.6 g/mol
InChI Key: GKFPROVOIQKYTO-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Post-Translational Modifications in Cellular Regulation

Following their synthesis from messenger RNA, proteins undergo a variety of chemical alterations known as post-translational modifications (PTMs). These modifications are crucial for expanding the functional diversity of the proteome beyond the 20 common amino acids. caymanchem.comnih.gov PTMs can involve the addition of functional groups, such as phosphate (B84403) or acetyl groups, or even entire proteins, to specific amino acid residues. nih.gov These changes can profoundly impact a protein's folding, stability, localization within the cell, and its interactions with other molecules. nih.gov Consequently, PTMs are integral to the dynamic regulation of nearly all cellular processes, including signal transduction, gene expression, and cell cycle control. nih.govnih.gov

The Significance of Protein Prenylation in Biological Processes

Protein prenylation is a specific type of PTM that involves the covalent attachment of isoprenoid lipids, which are hydrophobic molecules, to cysteine residues near the C-terminus of target proteins. wikipedia.orgspandidos-publications.com This lipid modification is critical for mediating protein-membrane and protein-protein interactions. spandidos-publications.comprogeriaresearch.org The addition of the hydrophobic prenyl group facilitates the anchoring of otherwise soluble proteins to cellular membranes, a prerequisite for the function of many signaling proteins. medchemexpress.com There are two primary forms of prenylation: farnesylation and geranylgeranylation.

Farnesylation is the attachment of a 15-carbon farnesyl group to a cysteine residue within a specific C-terminal amino acid sequence known as the CaaX box. medchemexpress.comcancer-research-network.com This process is catalyzed by the enzyme farnesyltransferase (FTase). medchemexpress.comnih.gov Farnesylation is essential for the proper function of a number of proteins involved in signal transduction, including members of the Ras superfamily of small GTPases. researchgate.net The attachment of the farnesyl group promotes the association of these proteins with the plasma membrane, which is critical for their signaling activity. cancer-research-network.com

Geranylgeranylation is a similar process that involves the attachment of a larger, 20-carbon geranylgeranyl group to cysteine residues. nih.gov This modification is catalyzed by two different enzymes: geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II). nih.gov GGTase-I recognizes a CaaL motif, where 'L' is typically leucine, while Rab GGTase acts on proteins with C-terminal CXC or XXCC motifs. nih.gov Geranylgeranylation is crucial for the function of various proteins, including the Rho family of GTPases and the gamma subunits of heterotrimeric G proteins, which are involved in regulating the cytoskeleton, cell proliferation, and vesicular trafficking. nih.govselleckchem.comnih.gov

Farnesyltransferase (FTase) as a Key Enzyme in Protein Modification

Farnesyltransferase (FTase) is a zinc-dependent enzyme composed of two subunits, α and β. nih.govnih.gov It recognizes proteins containing a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' determines the specificity of the modification. medchemexpress.com If 'X' is serine, alanine (B10760859), methionine, or glutamine, the protein is a substrate for farnesylation by FTase. spandidos-publications.com FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CaaX motif. nih.gov This modification is the first and essential step for the membrane localization and subsequent activation of many key signaling proteins, most notably the Ras proteins. nih.gov

Historical Context of Farnesyltransferase Inhibitors (FTIs) in Research

The discovery that the oncogenic Ras proteins require farnesylation for their transforming activity spurred the development of farnesyltransferase inhibitors (FTIs). progeriaresearch.orgnih.gov Initially, these compounds were developed with the primary goal of being anti-cancer agents by targeting the aberrant signaling of mutated Ras, which is prevalent in many human cancers. progeriaresearch.org Extensive preclinical research demonstrated that FTIs could indeed inhibit the growth of tumor cells. nih.gov However, their mechanism of action proved to be more complex than initially thought, as they were found to be effective in tumor cells lacking Ras mutations. This led to the understanding that FTIs affect a broader range of farnesylated proteins, leading to diverse cellular effects. nih.gov This realization has expanded the application of FTIs as research tools to investigate the roles of farnesylation in various biological processes, including cell cycle progression, apoptosis, and even in the study of diseases like progeria. progeriaresearch.org

Introduction to FTI-277 as a Specific Farnesyltransferase Inhibitor

FTI-277 is a potent and highly selective inhibitor of farnesyltransferase. nih.gov It is a peptidomimetic compound, meaning it is designed to mimic the CaaX motif of FTase substrates, specifically the Cys-Val-Ile-Met sequence of K-Ras4B. nih.gov This allows FTI-277 to bind to the active site of FTase with high affinity, thereby competitively inhibiting the farnesylation of its natural protein substrates. nih.gov FTI-277 is the methyl ester derivative of FTI-276 and is characterized by its high potency and selectivity for FTase over the related enzyme GGTase-I. nih.govnih.gov These properties have made FTI-277 a valuable tool in molecular and cellular biology for dissecting the specific roles of farnesylated proteins in various cellular pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O3S2 B1662898 Fti 277 CAS No. 170006-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPROVOIQKYTO-UZLBHIALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170006-73-2
Record name FTI 277
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170006-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FTI 277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

The Chemical Compound Fti 277

Chemical Properties and Synthesis of FTI-277

FTI-277 is a synthetic, cell-permeable compound. wikipedia.org Its chemical structure is designed to mimic the tetrapeptide CaaX motif found at the C-terminus of proteins targeted for farnesylation. nih.gov

Below is a table summarizing some of the key chemical properties of FTI-277 hydrochloride:

PropertyValue
Molecular Formula C₂₂H₃₀ClN₃O₃S₂
Molecular Weight 484.1 g/mol
IUPAC Name methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
CAS Number 180977-34-8 (for hydrochloride)
Appearance Solid

Data sourced from PubChem.

The synthesis of FTI-277 involves multi-step organic chemistry procedures to create its peptidomimetic structure, which includes a thiol group crucial for its interaction with the zinc ion in the active site of farnesyltransferase.

Mechanism of Action: Peptidomimetic and CAAX Motif Inhibition

The mechanism of action of FTI-277 is centered on its function as a CaaX peptidomimetic. medchemexpress.comnih.gov It competitively inhibits farnesyltransferase by binding to the enzyme's active site, where the protein substrate would normally bind. nih.gov By mimicking the CaaX motif, FTI-277 effectively blocks the transfer of the farnesyl group from farnesyl pyrophosphate to the cysteine residue of target proteins like Ras. nih.gov

A key aspect of FTI-277's potency is its high selectivity for FTase over GGTase-I. This selectivity is crucial for distinguishing the biological effects of inhibiting farnesylation from those of geranylgeranylation. Research has shown that FTI-277 has an in vitro IC₅₀ (half maximal inhibitory concentration) for FTase in the picomolar range, while its IC₅₀ for GGTase-I is significantly higher, demonstrating a selectivity of approximately 100-fold.

EnzymeFTI-277 IC₅₀
Farnesyltransferase (FTase)500 pM
Geranylgeranyltransferase I (GGTase-I)50 nM

This table presents the in vitro inhibitory concentrations of FTI-277. nih.gov

FTI-277 Analogs and Their Significance in Research

The development of FTI-277 has paved the way for the synthesis of various analogs. These related compounds have been instrumental in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying different parts of the FTI-277 molecule, researchers have been able to identify the key chemical features required for potent and selective inhibition of farnesyltransferase. This knowledge has not only led to the development of other FTIs but has also provided deeper insights into the substrate-binding pocket of the FTase enzyme. FTI-276 is a closely related analog, with FTI-277 being its methyl ester derivative. nih.gov

Research Applications of Fti 277

Inhibition of Ras Processing and Signaling

One of the most well-documented applications of FTI-277 is in the study of Ras protein signaling. Ras proteins must undergo farnesylation to anchor to the inner surface of the plasma membrane, a critical step for their activation and subsequent downstream signaling. spandidos-publications.com FTI-277 effectively blocks this process. nih.gov

Studies have shown that treatment of cells with FTI-277 leads to the accumulation of unprocessed, non-farnesylated Ras in the cytoplasm. nih.gov This cytoplasmic Ras is unable to be recruited to the plasma membrane and, consequently, cannot activate its downstream effectors, such as the Raf kinase and the mitogen-activated protein kinase (MAPK) cascade. nih.gov Research has demonstrated that FTI-277 can block the constitutive activation of MAPK in cells transformed with farnesylated Ras (H-RasF), but not in cells with geranylgeranylated Ras (H-RasGG) or in cells transformed with downstream effectors like Raf. nih.gov This highlights the specificity of FTI-277's action on the farnesylation-dependent steps of Ras signaling.

Interestingly, FTI-277 has been shown to induce the formation of inactive Ras/Raf complexes that are sequestered in the cytoplasm. nih.gov While Ras in these complexes may still be bound to GTP (its active state), the lack of membrane localization prevents the activation of Raf kinase.

The inhibitory concentration (IC₅₀) for the inhibition of H-Ras processing in whole cells by FTI-277 is approximately 100 nM. nih.gov However, significantly higher concentrations are required to inhibit the processing of K-Ras4B, which can be alternatively prenylated by GGTase-I when FTase is inhibited. nih.gov

FTI-277 in Cancer Research

Given its ability to inhibit Ras signaling, FTI-277 has been extensively used as a tool in cancer research. While initially developed with therapeutic intent, its primary value now lies in elucidating the role of farnesylation in cancer biology.

Breast Cancer: In breast cancer cell lines, particularly those expressing an active mutant of H-Ras, FTI-277 has been shown to have a potent anti-proliferative effect. spandidos-publications.com It has also been demonstrated to inhibit the invasion and migration of these cells by blocking H-Ras activation. spandidos-publications.com

Lung Cancer: Research on human lung carcinoma cells with a K-Ras mutation has shown that FTI-277 can inhibit tumor growth in animal models. nih.gov In A549 lung cancer cells, FTI-277 has been observed to induce cell cycle arrest at the G2/M phase. caymanchem.com

Multiple Myeloma: In studies on multiple myeloma cell lines, FTI-277 has been shown to inhibit cell growth and induce apoptosis, even in cells resistant to conventional chemotherapeutic agents. nih.gov The sensitivity of myeloma cells to FTI-277 appears to be influenced by their Ras mutation status, with cells harboring an N-Ras mutation showing greater sensitivity. nih.gov

Neuroblastoma: In neuroblastoma cell lines that rely on autocrine growth factor signaling through the Ras-MAPK pathway, FTI-277 has been shown to reduce proliferation and induce apoptosis.

Cell LineCancer TypeEffect of FTI-277
H-Ras-MCF10A, Hs578TBreast CancerInhibition of proliferation, invasion, and migration
A549Lung CancerG2/M cell cycle arrest
H929Multiple MyelomaInhibition of growth, induction of apoptosis
Neuroblastoma cell linesNeuroblastomaReduction of proliferation, induction of apoptosis

This table summarizes the effects of FTI-277 on various cancer cell lines as documented in research studies. caymanchem.comspandidos-publications.comnih.gov

Efficacy against Hepatitis Delta Virus (HDV)

FTI-277 in Progeria Research

Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. progeriaresearch.org It is caused by a mutation in the LMNA gene, which leads to the production of a toxic, permanently farnesylated protein called progerin. progeriaresearch.org The attachment of the farnesyl group to progerin is a critical step in the pathophysiology of the disease. progeriaresearch.org

FTIs, including compounds conceptually similar to FTI-277, have been a major focus of progeria research. The rationale is that by inhibiting farnesyltransferase, these compounds can prevent the farnesylation of progerin, thereby mitigating its toxic effects. progeriaresearch.org Research has shown that FTIs can reverse the nuclear abnormalities characteristic of HGPS cells. progeriaresearch.org While a different FTI, lonafarnib, has been approved for the treatment of progeria, the foundational research with compounds like FTI-277 was crucial in establishing the principle that inhibiting farnesylation could be a viable strategy for this devastating disease. nih.govprogeriaresearch.org Studies have shown that FTI-277 can directly slow the accumulation of progerin in cells. progeriaresearch.org

Conclusion

Antiviral Research

Hepatitis Delta Virus (HDV) is a significant cause of acute and chronic liver disease globally, and there is a lack of effective medical therapy for HDV infection. The assembly of infectious HDV virions is critically dependent on the prenylation of its nucleocapsid-like protein, large delta antigen (LHDAg). This post-translational lipid modification, specifically farnesylation, is essential for anchoring the HDV ribonucleoprotein (RNP) to the Hepatitis B virus (HBV) surface antigen (HBsAg) during virion assembly and release. FTI-277, by inhibiting farnesyltransferase, prevents this crucial prenylation of LHDAg, thereby interfering with HDV virion assembly and release.

The antiviral efficacy of farnesyltransferase inhibitors (FTIs) has been evaluated in vivo using a mouse model of HDV infection. This model is established by hydrodynamically transfecting HBV-transgenic FVB mice with HDV-encoding plasmids, which leads to robust intrahepatic viral replication and viremia.

Cohorts of mice with established HDV viremia were treated with single daily doses of prenylation inhibitors, including FTI-277 or FTI-2153, or vehicle controls. Both FTI-277 and FTI-2153 proved highly effective at clearing HDV viremia. The inhibition of HDV viremia was observed to be dependent on the duration of treatment. Importantly, similar alanine (B10760859) aminotransferase (ALT) levels among treatment groups indicated that the clearance of viremia was due to the specific antiviral effect of the FTIs and not a non-specific hepatotoxic effect. This represented the first in vivo confirmation of the potential of this novel class of antiviral agents, demonstrating clear clinical relevance for human HDV infections.

In vitro studies have demonstrated that FTI-277 effectively prevents the production of complete, infectious HDV virions. This inhibitory effect was observed to be dose-dependent, with virion production dramatically inhibited at mid-nanomolar concentrations of FTI-277 and becoming undetectable at micromolar concentrations.

The structural differences between FTI-277 and other farnesyltransferase inhibitors like BZA-5B (another FTI used in earlier studies) underscore that the observed inhibition of HDV particle production is specifically attributable to their farnesyltransferase-inhibiting activity, rather than other features of the drugs. This confirms that pharmacological prenylation inhibition is effective against infectious HDV virions, despite their increased complexity compared to virus-like particles (VLPs).

Research has shown that FTI-277 exhibits consistent efficacy across different HDV genotypes. Specifically, the production of HDV genotype III virions, which is often associated with particularly severe clinical disease, was found to be as sensitive to prenylation inhibition by FTI-277 as that of HDV genotype I virions. This is significant because HDV genotypes can vary in their clinical manifestations and severity, and the ability of FTI-277 to inhibit diverse genotypes highlights its broad potential as an antiviral agent.

A key aspect of FTI-277's antiviral strategy against HDV is its targeting of a host cell function, namely farnesyltransferase activity, rather than a viral enzyme. This approach differs from traditional antiviral agents that typically bind to virus-specific targets. By depriving the virus of access to a host function, this strategy may pose a significant challenge for HDV to develop resistance, as the targeted genetic loci are not under the virus's control.

Furthermore, host cells have demonstrated remarkable tolerance to FTIs in vitro and, more importantly, in treated cancer patients in vivo. This tolerance may be attributed to the fact that most prenylated proteins in cells are modified by geranylgeranyl rather than farnesyl, or to the existence of a family of prenyltransferase enzymes that offer "cross-prenylation" possibilities when a specific prenyltransferase is targeted by drug treatment. This favorable host tolerability, combined with the mechanism of targeting a host pathway, makes prenylation inhibitors an attractive class of novel antiviral agents with potential for broad-spectrum activity against HDV and other viruses with similar prenylated proteins.

Vascular Biology and Calcification Research

Inhibition of Vascular Smooth Muscle Cell (VSMC) Calcification

FTI-277 significantly inhibits phosphate-induced mineral deposition by vascular smooth muscle cells (VSMCs) in vitro. This inhibitory effect has been observed in a dose-dependent manner nih.gov. Furthermore, FTI-277 has been shown to prevent ex vivo calcification of aortic rings isolated from uremic rats, indicating its potential relevance in complex biological systems nih.gov. The mechanism involves the upregulation of PI3K/Akt signaling and the inhibition of apoptosis in VSMCs nih.gov. Co-incubation of VSMCs with FTI-277 and SH6 (an Akt inhibitor) significantly reduces the inhibitory effect of FTI-277 on mineralization, further supporting the role of Akt signaling in its anti-calcification effects nih.gov. In contrast, Manumycin A, another farnesyl transferase inhibitor, does not exhibit the same effect on Akt signaling or mineralization nih.gov.

Table 1: Effect of FTI-277 on VSMC Mineralization

Treatment ConditionEffect on Mineral Deposition (in vitro)Effect on Aortic Ring Calcification (ex vivo)Key Pathway Involved
Phosphate-inducedSignificant inhibitionInhibitionPI3K/Akt signaling
FTI-277 + SH6Reduced inhibitory effectNot specifiedPI3K/Akt signaling
Manumycin ANo effectNot specifiedNot applicable

Prevention of VSMC Osteogenic Differentiation

FTI-277 actively prevents the osteogenic differentiation of VSMCs. In an in vitro model of vascular calcification induced by β-glycerophosphate (βGP), FTI-277 was found to reduce the βGP-induced increase in the mRNA expression of osteogenic transcription factors, specifically Runx2 and Msx2 nih.gov. Concurrently, it reduces the βGP-induced decrease in α-smooth muscle actin (αSMA) mRNA expression, a marker associated with the contractile phenotype of VSMCs nih.gov. These findings suggest that FTI-277 helps maintain the normal phenotype of VSMCs, thereby preventing their transformation into osteoblast-like cells that contribute to calcification nih.gov.

Regulation of Matrix Gla Protein (MGP) Expression

A key aspect of FTI-277's action in preventing vascular calcification is its ability to regulate the expression of Matrix Gla Protein (MGP). FTI-277 significantly increases the mRNA levels of MGP nih.gov. MGP is a well-known inhibitor of mineralization, and its upregulation by FTI-277 contributes to the compound's anti-calcification properties nih.gov. This effect is also supported by findings that maintaining high levels of PI3K/Akt signaling in VSMCs, such as by over-expressing the constitutively active p110 subunit of PI3K, significantly increases MGP expression and inhibits mineralization nih.gov.

Immunomodulatory Research

Beyond its effects on vascular calcification, FTI-277 has demonstrated significant immunomodulatory properties, particularly in the context of sepsis.

Inhibition of PD-L1 Expression on Septic Spleen Lymphocytes

In models of sepsis, FTI-277 has been shown to down-regulate programmed death-ligand 1 (PD-L1) mRNA and protein expression on septic spleen lymphocytes in a dose-dependent manner. PD-L1 expression is typically up-regulated following sepsis induction, and FTI-277 effectively inhibits this increase. This inhibitory effect on PD-L1 expression is closely associated with the nuclear factor kappa B (NF-κB) pathway, suggesting that FTI-277 exerts its anti-inflammatory effects by suppressing NF-κB activity.

Table 2: FTI-277's Effect on PD-L1 Expression in Septic Spleen Lymphocytes

FTI-277 ConcentrationPD-L1 mRNA ExpressionPD-L1 Protein Expression
Increasing dosesDown-regulatedDown-regulated
25 mg/kg (in mice)Reduced significantlyReduced substantially

Promotion of Spleen Lymphocyte Activation

FTI-277 promotes the activation of spleen lymphocytes in septic conditions. The significant damping effect of FTI-277 on the PD-L1 signal leads to increased interferon (IFN)-γ secretion and interleukin (IL)-2 production. Furthermore, FTI-277 enhances splenocyte proliferation in response to anti-CD3+CD28+ antibodies in mice. These findings indicate that FTI-277 helps to ameliorate the sepsis-associated suppression of immune responses, thereby promoting lymphocyte functionality.

Reduction of Spleen Lymphocyte Apoptosis in Sepsis

A crucial immunomodulatory effect of FTI-277 is its ability to reduce spleen lymphocyte apoptosis in septic mice. Sepsis often leads to increased lymphocyte apoptosis, contributing to immunosuppression. By attenuating this apoptosis, FTI-277 contributes to the preservation of lymphocyte numbers and function, which is vital for effective immune responses during sepsis. This reduction in apoptosis is part of the broader pro-survival effects observed with FTI-277 treatment in septic models.

Anti-inflammatory Effects via NF-κB Pathway Suppression

FTI-277 demonstrates significant anti-inflammatory effects, primarily through the suppression of the Nuclear Factor kappa B (NF-κB) pathway. Research indicates that FTI-277 down-regulates the expression of programmed death-ligand 1 (PD-L1) at both mRNA and protein levels in septic spleen lymphocytes in a dose-dependent manner. This observed effect is strongly associated with the NF-κB pathway nih.govnih.gov.

The modulatory influence of FTI-277 on the PD-L1 signal extends to promoting key immune responses. Specifically, it has been shown to enhance interferon (IFN)-γ secretion, interleukin (IL)-2 production, and splenocyte proliferation when stimulated with anti-CD3+CD28+ antibodies in mice nih.govnih.gov. Furthermore, FTI-277 has been observed to reduce spleen lymphocyte apoptosis in septic mice nih.govnih.gov. These findings collectively suggest that FTI-277 regulates spleen lymphocyte activity via the PD-L1 signaling pathway, with its anti-inflammatory actions largely attributed to the suppression of the NF-κB pathway nih.govnih.govdntb.gov.ua. Mechanistically, FTI-277 inhibits NF-κB activation by preventing the nuclear translocation of NF-κB p65 and by reducing the levels of phosphorylated IκB and p65 nih.gov. In models of burn injury, FTI-277 also prevented the induction of inducible nitric oxide synthase (iNOS) expression, indicating its role in mitigating inflammatory gene induction researchgate.netplos.org. Farnesyltransferase inhibitors (FTIs), including FTI-277, have been noted for their anti-inflammatory actions in various pathophysiological conditions, extending to non-immune cells plos.orgresearchgate.nethaematologica.org.

Other Investigational Areas

Cerebral Vasospasm

The Ras protein has been implicated in the pathogenesis of cerebral vasospasm following subarachnoid hemorrhage (SAH) ahajournals.orgnih.govnih.gov. FTI-277, as an inhibitor of Ras farnesyltransferase (FTase), has been investigated for its potential in managing this condition.

In a canine double-hemorrhage model of SAH, FTI-277 treatment led to a decrease in GTP-Ras and phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) levels ahajournals.orgnih.gov. This reduction was accompanied by an attenuation of angiographic vasospasm and an improvement in clinical scores related to appetite and activity ahajournals.orgnih.gov. Similarly, in a rabbit model of SAH, FTI-277 administration resulted in lower levels of Ras-GTP and phosphorylated ERK1/2, significantly attenuating vasospasm in the basilar arteries nih.gov. Comparative studies in the canine model showed that FTI-277 achieved similar degrees of relief in angiographic vasospasm as another FTase inhibitor, FTase inhibitor I, both effectively abolishing GTP-Ras and phosphorylated ERK1/2 in the spastic basilar arteries ahajournals.org. Morphological examinations in SAH dogs revealed severe vasospasm characterized by corrugation of the internal elastic lamina and contraction of smooth muscle cells, which was reduced to moderate vasospasm in FTI-277 treated animals ahajournals.org.

The following table summarizes the angiographic vasospasm data from a canine model:

GroupResidual Basilar Artery Diameter (% of Day 0)
SAH42.5 ± 2.5 ahajournals.org
SAH + Dimethyl Sulfoxide (DMSO)38.9 ± 2.4 ahajournals.org
SAH + FTI-27762.0 ± 6.0 ahajournals.org
SAH + FTase Inhibitor I61.9 ± 4.5 ahajournals.org

Metabolic Derangements and Insulin (B600854) Resistance

Metabolic derangements, including insulin resistance and hyperlactatemia, are significant complications associated with major trauma such as burn injury researchgate.netplos.orgmdpi.com. Research has explored the role of FTI-277 in mitigating these conditions.

Burn injury has been shown to increase FTase expression and the levels of farnesylated proteins in mouse muscle researchgate.netplos.org. FTI-277 treatment has demonstrated a near-complete reversal of burn-induced impaired insulin signaling in the skeletal muscle of burned mice researchgate.netplos.org. This includes the restoration of insulin-stimulated phosphorylation of key signaling molecules such as the insulin receptor (IR), insulin receptor substrate (IRS)-1, Akt, and glycogen (B147801) synthase kinase-3β (GSK-3β) plos.org. Furthermore, FTI-277 prevented the burn-induced increases in the protein expression of protein tyrosine phosphatase 1B (PTP-1B) and phosphatase and tensin homolog (PTEN), both of which are negative regulators of insulin signaling researchgate.netplos.orgglpbio.com.

Beyond insulin signaling, FTI-277 inhibited the burn-induced increase in plasma lactate (B86563) levels and reversed increased protein degradation and lactate release by muscle researchgate.netplos.org. It has also been shown to reverse global metabolic changes induced by burn injury, including the Warburg effect (aerobic glycolysis) and mitochondrial dysfunction plos.orgmdpi.com. Consistent with these findings, FTI-277 restored levels of NAD+, the NAD+/NADH ratio, NADP+, and ATP to those observed in sham animals mdpi.com. The prevention of burn-induced iNOS expression by FTI-277 is also believed to contribute to its beneficial effects on insulin resistance and metabolic alterations researchgate.netplos.org. In a separate context related to lipodystrophy and insulin resistance, FTI-277 has been observed to downregulate PPARγ expression when pre-lamin A accumulation is induced mattioli1885journals.com.

However, it is important to note that in an in vitro study using MIN6 β-cells, FTI-277 decreased insulin secretion at both 5.5 mM and 16.7 mM glucose concentrations semanticscholar.org. This effect on insulin secretion in pancreatic beta cells represents a distinct finding from its role in ameliorating insulin resistance in skeletal muscle following burn injury.

The following table summarizes the effects of FTI-277 on metabolic parameters in a burn injury model:

Metabolic ParameterEffect of Burn Injury (Vehicle-treated)Effect of FTI-277 Treatment (Burned Mice)Source
FTase Expression in MuscleIncreased researchgate.netplos.orgPrevented increase researchgate.netplos.org researchgate.netplos.org
Farnesylated Proteins in MuscleIncreased researchgate.netplos.orgPrevented increase researchgate.netplos.org researchgate.netplos.org
Insulin Signaling (IR, IRS-1, Akt, GSK-3β phosphorylation)Decreased plos.orgAlmost completely reversed impairment researchgate.netplos.org researchgate.netplos.org
PTP-1B Protein ExpressionIncreased researchgate.netplos.orgPrevented increase researchgate.netplos.orgglpbio.com researchgate.netplos.orgglpbio.com
PTEN Protein ExpressionIncreased researchgate.netplos.orgPrevented increase researchgate.netplos.orgglpbio.com researchgate.netplos.orgglpbio.com
Plasma Lactate LevelIncreased researchgate.netplos.orgSignificantly inhibited increase researchgate.netplos.org researchgate.netplos.org
Protein Degradation in MuscleIncreased plos.orgReversed plos.org plos.org
Lactate Release by MuscleIncreased plos.orgReversed plos.org plos.org
Warburg EffectInduced plos.orgmdpi.comReversed plos.orgmdpi.com plos.orgmdpi.com
Mitochondrial DysfunctionInduced plos.orgmdpi.comReversed plos.orgmdpi.com plos.orgmdpi.com
NAD+ LevelsDecreased mdpi.comRestored to sham levels mdpi.com mdpi.com
NAD+/NADH RatioDecreased mdpi.comRestored to sham levels mdpi.com mdpi.com
NADP+ LevelsDecreased mdpi.comRestored to sham levels mdpi.com mdpi.com
ATP LevelsDecreased mdpi.comRestored to sham levels mdpi.com mdpi.com
iNOS ExpressionIncreased researchgate.netplos.orgPrevented increase researchgate.netplos.org researchgate.netplos.org

Cell Line Studies

Breast Cancer Cell Lines (H-Ras-MCF10A, Hs578T, MDA-MB-231)

Research has demonstrated that FTI-277 inhibits the proliferation of H-Ras-MCF10A, Hs578T, and MDA-MB-231 breast cancer cell lines in a dose-dependent manner wikipedia.orgfishersci.com. The anti-proliferative effect of FTI-277 was observed to be more potent in H-Ras-MCF10A cells (which have a constitutively active mutant of H-Ras) and Hs578T cells (which endogenously express active H-Ras) compared to MDA-MB-231 cells (which harbor wild-type H-Ras) wikipedia.orgidrblab.netfishersci.com.

Table 1: FTI-277 Anti-proliferative Effects on Breast Cancer Cell Lines (48h Incubation)

Cell LineH-Ras StatusIC50 (µM) wikipedia.org
H-Ras-MCF10AActive Mutant6.84
Hs578TActive Mutant14.87
MDA-MB-231Wild-type29.32

Beyond proliferation, FTI-277 effectively inhibited the invasive and migratory phenotypes of H-Ras-MCF10A and Hs578T cells wikipedia.orgidrblab.net. While FTI-277 did not directly affect the invasive/migratory phenotypes of MDA-MB-231 cells, it did decrease epidermal growth factor (EGF)-induced invasion in these cells by blocking H-Ras activation wikipedia.orgidrblab.net. Furthermore, FTI-277, alongside geranylgeranyltransferase I inhibitor (GGTI)-298, was found to induce G1 phase cell cycle arrest in MDA-MB-231 and Hs578T cells, primarily through the accumulation of the p21 protein americanelements.com. In immortalized human mammary epithelial RAO-4 cells with H-Ras-associated transformation, FTI-277 at concentrations of 2.5 µM and 5.0 µM induced cell death and significant morphological changes, including a flattened appearance of membranous ruffles wikipedia.org.

Myeloma Cell Lines (e.g., 8226, U266, H929)

FTI-277 has been shown to inhibit cell growth and induce apoptosis in various drug-resistant myeloma tumor cells cenmed.commims.com. It inhibited the proliferation of HL-60 and K562 myeloid leukemia cells, as well as bone marrow mononuclear cells (BMMNCs) from acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) patients, in a time- and dose-dependent manner, with minimal effect on normal cells cenmed.com. Although FTI-277 alone did not induce apoptosis in myeloid leukemia cells, its combination with arsenic trioxide (As2O3) significantly enhanced apoptosis cenmed.com. Treatment with FTI-277 also led to an accumulation of myeloid leukemia cells in the G2/M phase of the cell cycle and decreased the expression of phosphorylated ERK1/2 (phospho-P44/42MAPK), without affecting total ERK2 expression or phospho-ERK1/2 levels in normal cells cenmed.com.

Sensitivity to FTI-277 varied among myeloma cell lines, with H929 cells (possessing activated N-Ras) demonstrating greater sensitivity compared to 8226 cells (activated K-Ras) and U266 cells (wild-type Ras) googleapis.com. FTI-277 inhibited Ras processing in these cell lines googleapis.com. Combining FTI-277 with GGTI-2166 (a geranylgeranyltransferase I inhibitor) further inhibited K-Ras processing and augmented cell death in 8226 cells googleapis.com. In other studies, FTI-277 at concentrations ranging from 2.5 to 50 µM, either alone or in combination with thalidomide, did not significantly reduce MTT activity in RPMI-8226, U266, or H929 cells, suggesting that geranylgeranylation may play a more dominant role in these specific myeloma cell lines wikipedia.org. However, FTI-277 was found to block UCN-01-induced ERK1/2 activation and significantly enhance UCN-01-induced apoptosis in human leukemia and myeloma cells, including U937, RPMI8226, and U266 cells nih.gov.

Human Malignant Glioma Cells

FTI-277 exerts significant antiproliferative effects on human malignant glioma cells researchgate.netfishersci.nl. Studies involving human malignant glioma cell lines such as U-87 and LN-Z308, as well as the low-passage malignant glioma cell line SG-388, demonstrated concentration-dependent antiproliferative effects tocris.com.

Table 2: FTI-277 Antiproliferative Effects in Human Malignant Glioma Cell Lines

Cell LineMedian Effective Dose (ED50) tocris.com
U-872.5 - 15.5 µmol/L
LN-Z3082.5 - 15.5 µmol/L
SG-3882.5 - 15.5 µmol/L

Extended treatment periods with FTI-277 resulted in cytotoxicity, which correlated with the induction of apoptosis in these cells tocris.com. Furthermore, FTI-277 has been shown to increase the radiosensitivity of the human U87 glioblastoma cell line, even when expressing wild-type Ras tandfonline.com.

Rat Embryo Fibroblasts (H-ras-transformed)

FTI-277 plays a role in enhancing the radiosensitivity of H-ras-transformed rat embryo fibroblasts cenmed.commims.comuni.lunih.govnih.govnih.govpharmgkb.org. It causes increased apoptosis in these cells following irradiation cenmed.commims.com. Inhibitors of Ras prenylation, including FTI-277, have been shown to reduce the clonogenic survival of H-ras-transformed rat embryo fibroblasts in tissue culture after irradiation pharmgkb.org. Notably, FTI-277 can induce p53-independent apoptosis in v-Ha-ras-transformed rodent fibroblasts when these cells are grown in an anchorage-independent manner nih.gov.

Head and Neck Carcinoma Cells (HEp-2, HSC-3)

Studies on head and neck squamous cell carcinoma (HNSCC) cell lines, specifically HEp-2 and HSC-3, indicate that FTI-277 induces cell death, enhances caspase 3 activity, and increases the number of annexin V-positive cells guidetopharmacology.orgwikipedia.org. Apoptosis was induced in HSC-3 cells at significantly lower concentrations of FTI-277 compared to HEp-2 cells guidetopharmacology.orgwikipedia.org. FTI-277 also decreased the concentration of phosphorylated ERK1/2 and mTOR by affecting the membrane localization of Ras, leading to enhanced Bim expression guidetopharmacology.orgwikipedia.org. The compound demonstrated a concentration-dependent decrease in cell viability in both cell lines guidetopharmacology.orgscispace.com.

Table 3: FTI-277 Effect on Viability of Head and Neck Carcinoma Cells (72h Incubation)

Cell LineFTI-277 Concentration (µM)Viability (% of Control) scispace.com
HEp-2197.9
HEp-2598.9
HEp-21089.1
HEp-22078.3
HEp-24041.5
HSC-30.589.7
HSC-3169.1
HSC-32.552.9
HSC-3533.4
HSC-31023.0

The observed sensitivity of head and neck carcinoma cells to FTI-277 was found to correlate with their Ras expression status guidetopharmacology.org.

Vascular Smooth Muscle Cells (VSMC)

In vitro studies have demonstrated that FTI-277 significantly inhibits phosphate-induced mineral deposition in vascular smooth muscle cells (VSMC) way2drug.commpg.dewikipedia.org. This inhibition is accompanied by the prevention of VSMC osteogenic differentiation way2drug.commpg.dewikipedia.org. FTI-277 treatment also leads to an increase in the mRNA expression of matrix Gla protein (MGP), a known inhibitor of mineralization way2drug.commpg.dewikipedia.orgfishersci.ca.

Furthermore, FTI-277 increases Akt signaling in VSMC during both short-term serum-stimulation and long-term mineralization assays way2drug.commpg.dewikipedia.org. The compound prevents the β-glycerophosphate (βGP)-induced increase in the mRNA expression of osteogenic transcription factors, such as Runx2 and Msx2, and reduces the βGP-induced decrease in α-smooth muscle actin (αSMA) mRNA expression way2drug.commpg.defishersci.ca. A crucial finding is that FTI-277 inhibits phosphate-induced activation of caspase-3 and subsequent apoptosis in VSMC way2drug.comwikipedia.org. These beneficial effects on VSMC calcification and apoptosis are notably reversed by co-incubation with SH6, a selective Akt inhibitor, indicating that FTI-277's actions are mediated by the upregulation of PI3K/Akt signaling and the prevention of apoptosis way2drug.commpg.dewikipedia.org.

Primary Cortical and Hippocampal Neurons

Research on primary cortical and hippocampal neurons has revealed diverse effects of FTI-277. In primary cultured rat embryo hippocampal neurons, long-term treatment (four days) with FTI-277 induced a significant reduction in the outgrowth, maturation, and branching of neurites, alongside considerable cytotoxicity in a dose- and time-dependent manner nih.gov. This neurotoxicity was associated with a dramatic decrease in the expression of synapsin I, a molecule critical for neuronal growth and plasticity, and an increase in the cytotoxic G-protein RhoB nih.gov. FTI-277 treatment also led to a sustained increase in intracellular levels of reactive oxygen species (ROS), and the blockage of ROS was found to rescue the FTI-277-induced neurotoxicity, the decrease in synapsin I, and the increase in RhoB nih.gov.

Conversely, in dissociated hippocampal neurons, FTI-277 was shown to restore normal mitochondrial activity when cells were treated with β-amyloid (Aβ) researchgate.net. In organotypic hippocampal slices, FTI-277 inhibited Ras signaling, which plays a role in the mitochondrial association of Elk-1 researchgate.net. In primary cortical neurons, FTI-277 treatment significantly lowered endogenous α-synuclein protein levels and reduced α-synuclein toxicity in primary midbrain cultures fishersci.senih.gov.

HeLa Cells

Studies involving HeLa cells have investigated the effects of FTI-277 on cell survival, proliferation, and radiosensitivity. Treatment with FTI-277 at a concentration of 20 µM for 48 hours prior to irradiation resulted in a significant decrease in the survival of radioresistant HeLa 3A cells, which express the 24-kDa isoform of FGF-2 uni.lutocris.comwikipedia.orgnih.gov. This radiosensitizing effect was linked to a stimulation of postmitotic cell death in HeLa 3A cells and a reduction in G2/M-phase arrest in both HeLa 3A and control HeLa PINA cell types uni.lutocris.comwikipedia.org. FTI-277 has also been observed to affect cell cycle distribution in HeLa cells cenmed.com. Furthermore, FTI-277 treatment leads to the mislocalization of Aurora A in HeLa cells cenmed.com. Kinetochore localization of recombinant Spindly in HeLa cells is significantly reduced in the presence of FTI-277, confirming the requirement of farnesyl transferase (FT) activity for Spindly localization uni.lu.

Assays and Techniques

Proliferation Assays (e.g., MTT assay)

The anti-proliferative effects of FTI-277 have been extensively evaluated using proliferation assays, such as the MTT assay. This assay demonstrated that FTI-277 inhibited the proliferation of H-Ras-MCF10A, Hs578T, and MDA-MB-231 breast cancer cells in a dose-dependent manner guidetopharmacology.orgwikipedia.orgfishersci.ca. FTI-277 exhibited a more potent anti-proliferative effect on breast cells expressing an active mutant of H-Ras (H-Ras-MCF10A and Hs578T cells) compared to cells with wild-type H-Ras (MDA-MB-231 cells) wikipedia.orgfishersci.ca.

Table 1: FTI-277 Inhibitory Concentration 50% (IC50) on Breast Cancer Cell Proliferation (48h treatment) guidetopharmacology.orgwikipedia.orgfishersci.ca

Cell LineH-Ras StatusIC50 (µM)
H-Ras-MCF10AActivated H-Ras6.84
Hs578TActivated H-Ras14.87
MDA-MB-231Wild-type H-Ras29.32

FTI-277 also inhibited cell growth in drug-resistant multiple myeloma tumor cells, including 8226, U266, and H929 cell lines nih.govguidetomalariapharmacology.orgciteab.comrnainter.org. In wild-type ANBL6 multiple myeloma cells, 40 µM FTI-277 completely abrogated interleukin-6 (IL-6)-induced proliferation nih.gov.

Invasion and Migration Assays

Invasion and migration assays have shown that FTI-277 can inhibit the invasive and migratory phenotypes of H-Ras-MCF10A and Hs578T breast cells wikipedia.org. However, FTI-277 did not significantly affect the invasive ability of MDA-MB-231 cells in general invasion assays, although it mildly inhibited EGF-induced transendothelial invasion of these cells wikipedia.orgnih.gov. In prostate cancer cells (PC-3), treatment with FTI-277 inhibited migration and invasion in a time- and dose-dependent manner uni.lutocris.comwikipedia.org. An in vitro wound-healing assay also demonstrated that FTI-277 (5 µM) inhibited the motility of EBV-positive epithelial 293 cells rsc.org.

Apoptosis Assays (e.g., Caspase-3 activation, Annexin V staining)

Apoptosis assays have revealed that FTI-277 inhibits phosphate-induced activation of caspase-3 and subsequent apoptosis in VSMC way2drug.comwikipedia.org. This anti-apoptotic effect in VSMC is negated when cells are co-incubated with SH6, an Akt inhibitor way2drug.com. FTI-277 is also known to increase apoptosis after irradiation and enhance radiosensitivity in H-ras-transformed rat embryo cells nih.govguidetomalariapharmacology.orgciteab.comrnainter.org. Furthermore, FTI-277 inhibits cell growth and induces apoptosis in drug-resistant multiple myeloma tumor cells nih.govguidetomalariapharmacology.orgciteab.comrnainter.org. Specifically, 15 µM FTI-277 induced a greater degree of apoptosis in N-ras and K-ras mutated multiple myeloma cells (15 ± 3% and 19 ± 4% respectively) compared to wild-type cells (9 ± 2%) nih.gov.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, as well as to assess their phosphorylation status, which often indicates protein activation or signaling pathway involvement.

Research Findings: Studies utilizing Western blotting have demonstrated FTI-277's ability to influence protein expression and phosphorylation in various cellular contexts. For instance, in septic spleen lymphocytes, FTI-277 was shown to down-regulate programmed death-ligand 1 (PD-L1) protein expression in a dose-dependent manner nih.govnih.gov. This effect was closely linked to the nuclear factor kappa B (NF-κB) pathway nih.govnih.gov. In vascular smooth muscle cells (VSMCs), FTI-277 treatment prevented increased protein expression of protein tyrosine phosphatase 1B (PTP-1B) and phosphatase and tensin homolog (PTEN) in burned mice, although it did not significantly alter their expression in sham-burned mice medchemexpress.com. Furthermore, FTI-277 induces the accumulation of cytoplasmic non-farnesylated H-Ras and inactive Ras/Raf complexes, thereby blocking constitutive mitogen-activated protein kinase (MAPK) activation in H-RasF cells selleckchem.comselleckchem.commedkoo.com.

GTP-Ras Pull-down Assays for Ras Activation

GTP-Ras pull-down assays are biochemical methods used to measure the levels of active, GTP-bound Ras, providing insight into the activation state of Ras signaling pathways.

Research Findings: FTI-277 significantly inhibits Ras activation, a key function given its role as a farnesyltransferase inhibitor. In T29H cells, FTI-277 significantly inhibited Ras activation, as measured by a glutathione S-transferase (GST)-tagged Raf-RBD pull-down assay aacrjournals.org. This inhibition was also observed in vascular smooth muscle cells (VSMCs) where FTI-277 and manumycin A (another farnesyltransferase inhibitor) reduced Ras activation nih.gov. In bone marrow-derived mast cells (BMMCs), FTI-277 diminished N-Ras activation, and in both BMMCs and bone marrow-derived macrophages (BMMØs), it reduced H-Ras activation frontiersin.orgresearchgate.net. However, it did not impact N-Ras and K-Ras activation in macrophages, possibly due to alternative geranyl-geranylation frontiersin.org.

Cell TypeRas IsoformFTI-277 ConcentrationEffect on Ras ActivationReference
T29H cellsRas (general)10 µMSignificant inhibition aacrjournals.org
VSMCsRas (general)10 µMInhibition nih.gov
BMMCsN-Ras5 µMDiminished activation frontiersin.org
BMMCsH-Ras5 µMReduced activation frontiersin.org
BMMØsH-Ras5 µMReduced activation frontiersin.org
BMMØsN-Ras5 µMNo impact frontiersin.org
BMMØsK-Ras5 µMNo impact frontiersin.org

Immunofluorescence Microscopy for Protein Localization

Immunofluorescence microscopy is a technique that uses antibodies labeled with fluorescent dyes to visualize the distribution and localization of specific proteins within cells.

Research Findings: While direct immunofluorescence studies specifically detailing FTI-277's effects on protein localization were not extensively detailed in the provided search results, the mechanism of FTI-277 as a farnesyltransferase inhibitor inherently impacts protein localization. FTI-277 is known to induce the accumulation of cytoplasmic non-farnesylated H-Ras selleckchem.comselleckchem.com. This accumulation in the cytoplasm, rather than membrane association, is a direct consequence of inhibiting farnesylation, which is crucial for Ras membrane attachment selleckchem.comaacrjournals.org. This change in localization is central to how FTI-277 blocks oncogenic Ras signaling medkoo.com.

mRNA Expression Analysis (e.g., RT-qPCR)

mRNA expression analysis, often performed using techniques like real-time quantitative polymerase chain reaction (RT-qPCR), measures the levels of specific messenger RNA transcripts, indicating gene activity.

Research Findings: FTI-277 has been shown to modulate mRNA expression of various genes. In septic spleen lymphocytes, FTI-277 down-regulated PD-L1 mRNA expression in a dose-dependent manner nih.govnih.gov. This suggests that FTI-277 affects PD-L1 expression at the transcriptional level nih.gov. In vascular smooth muscle cells (VSMCs), FTI-277 influenced the mRNA expression of genes related to osteogenic differentiation and mineralization, including Runx2, Msx2, α-smooth muscle actin (αSMA), and matrix Gla protein (MGP) plos.org. Specifically, FTI-277 significantly inhibited the β-glycerophosphate (βGP)-induced increase in Runx2 and Msx2 mRNA expression, while increasing MGP mRNA expression plos.org. In hepatocellular carcinoma (HCC) cells, FTI-277 treatment altered the expression of various proteins, with down-regulated expression of peroxiredoxin 2 (Prx2) and glutathione S transferase 1 (GSTP1) confirmed by RT-qPCR researchgate.net.

Cell TypeGene/ProteinTreatment/ConditionFTI-277 Effect on mRNA ExpressionReference
Septic Spleen LymphocytesPD-L1FTI-277 (dose-dependent)Down-regulated nih.govnih.gov
VSMCs (βGP-induced)Runx2FTI-277 (20 µM)Inhibited increase plos.org
VSMCs (βGP-induced)Msx2FTI-277 (20 µM)Inhibited increase plos.org
VSMCs (βGP-induced)αSMAFTI-277 (20 µM)No significant change plos.org
VSMCs (βGP-induced)MGPFTI-277 (20 µM)Increased plos.org
Huh-7 HCC cellsPrx2FTI-277Down-regulated researchgate.net
Huh-7 HCC cellsGSTP1FTI-277Down-regulated researchgate.net

Mitochondrial Activity Assays (e.g., TMRM fluorescence)

Mitochondrial activity assays, such as those using tetramethylrhodamine (B1193902) methylester (TMRM) fluorescence, assess mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Research Findings: FTI-277 has been investigated for its effects on mitochondrial activity. In dissociated hippocampal neurons, amyloid-beta (Aβ) treatment was shown to decrease mitochondrial activity, and inhibiting Ras with FTI-277 restored normal mitochondrial activity, as measured by TMRM fluorescence jneurosci.org. This suggests a role for Ras signaling, and its farnesylation, in maintaining mitochondrial function in neuronal cells jneurosci.org.

Flow Cytometry for Cell Surface Marker Expression (e.g., PD-L1)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser, enabling quantification of cell surface marker expression.

Research Findings: Flow cytometric analysis has been employed to evaluate the impact of FTI-277 on cell surface marker expression. In septic spleen lymphocytes, flow cytometry revealed that PD-L1 protein expression was strongly up-regulated following cecal ligation and puncture (CLP), a model for sepsis. FTI-277 down-regulated this PD-L1 protein expression in a dose-dependent manner nih.govnih.gov. This reduction in PD-L1 by FTI-277 was associated with promoting interferon (IFN)-γ secretion, interleukin (IL)-2 production, and splenocyte proliferation nih.govnih.gov. FTI-277 has also been used in flow cytometry to assess cell viability and apoptosis, for example, in SH-SY5Y cells treated with FTI-277 following α-synuclein-expressing virus infection pnas.org.

Kinase Activity Assays (e.g., FTase and GGTase I)

Kinase activity assays directly measure the enzymatic activity of kinases, such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), which are crucial for protein prenylation.

Research Findings: FTI-277 is a potent and selective farnesyltransferase (FTase) inhibitor. In cell-free assays, FTI-277 (as FTI-277 HCl) demonstrates an IC50 of 500 pM for FTase, indicating high potency selleckchem.comselleckchem.commedkoo.comtargetmol.comselleck.co.jp. It exhibits significant selectivity over the closely related GGTase I, with approximately 100-fold selectivity selleckchem.comselleckchem.commedkoo.comtargetmol.comselleck.co.jp. For GGTase I, the IC50 is reported to be 50 nM probes-drugs.org. These inhibition studies are typically performed by assessing the ability of FTI-277 to inhibit the transfer of [3H]farnesyl from [3H]farnesylpyrophosphate to H-Ras-CVLS, and [3H]geranylgeranyl from [3H]geranylgeranylpyrophosphate to H-Ras-CVLL for GGTase I, using supernatants from human Burkitt lymphoma (Daudi) cells selleckchem.comselleckchem.comtargetmol.comselleck.co.jp. In septic mice, farnesyltransferase activity was significantly elevated in the spleen, and FTI-277 attenuated this increased activity nih.gov.

EnzymeFTI-277 IC50 (Cell-free assay)Selectivity over GGTase IReference
FTase500 pM~100-fold selleckchem.comselleckchem.commedkoo.comtargetmol.comselleck.co.jp
GGTase I50 nM- probes-drugs.org

In Vivo Research Methodologies and Findings

Efficacy Endpoints in Animal Studies

Behavioral and Neurological Assessments in Animal Models

Research utilizing animal models has provided insights into the behavioral and neurological impacts of FTI-277. In a canine double-hemorrhage model of subarachnoid hemorrhage (SAH), treatment with FTI-277 demonstrated a significant improvement in the activity score of the dogs between days 5 and 7 following SAH when compared to control SAH groups. However, no notable differences were observed in general neurological deficits among the groups. ahajournals.org

Conversely, studies on primary cultured hippocampal neurons derived from rat embryos revealed a neurotoxic effect of FTI-277 upon long-term exposure (4 days). This prolonged treatment led to a dramatic reduction in the outgrowth, maturation, and branching of neurites, alongside considerable cytotoxicity, exhibiting a dose- and time-dependent relationship. nih.gov

In the context of neurodegenerative conditions, FTI-277 has shown protective effects. In mouse models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), farnesyltransferase inhibitors, including FTI-277, were found to protect the nigrostriatal pathway and improve motor functions. plos.org Furthermore, in models of Alzheimer's disease involving Aβ-induced synaptic dysfunction in hippocampal neurons, FTI-277 effectively prevented the reduction in miniature excitatory postsynaptic current (mEPSC) frequency and amplitude. It also contributed to the restoration of normal mitochondrial activity and inhibited Aβ-dependent dendritic spine loss. jneurosci.org Interestingly, in hippocampal slices from wild-type mice, FTI-277 did not impair long-term potentiation (LTP). pnas.org

Table 1: Summary of Behavioral and Neurological Assessments with FTI-277

Animal Model / Cell TypeAssessment TypeKey FindingsReference
Canine SAH ModelActivity ScoreSignificantly improved activity at days 5-7 post-SAH. ahajournals.org
Canine SAH ModelNeurological DeficitsNo significant difference observed. ahajournals.org
Rat Embryo Hippocampal Neurons (in vitro)Neurite Outgrowth, Maturation, Branching, CytotoxicityLong-term treatment (4 days) induced neurotoxicity, reducing outgrowth, maturation, branching, and causing cytotoxicity (dose- and time-dependent). nih.gov
MPTP Mouse Model (Parkinson's)Motor FunctionsImproved motor functions; protected nigrostriata. plos.org
Hippocampal Neurons (Aβ-induced synaptic dysfunction)Synaptic Function (mEPSC)Prevented Aβ-induced reduction in mEPSC frequency and amplitude. jneurosci.org
Hippocampal Neurons (Aβ-induced synaptic dysfunction)Mitochondrial ActivityRestored normal mitochondrial activity. jneurosci.org
Hippocampal Neurons (Aβ-induced synaptic dysfunction)Dendritic Spine DensityInhibited Aβ-dependent dendritic spine loss. jneurosci.org
Wild-type Mouse Hippocampal SlicesLong-Term Potentiation (LTP)Did not impair LTP. pnas.org

Molecular and Cellular Changes in Tissues (e.g., Spleen, Liver, Brain)

FTI-277 exerts its effects by modulating various molecular and cellular pathways across different tissues.

In the brain and associated neurological tissues:

In the canine SAH model, FTI-277 significantly suppressed the activation of GTP-Ras and decreased the levels of phosphorylated ERK1/2 in basilar arteries. This molecular modulation was correlated with an attenuation of cerebral vasospasm. ahajournals.org

Studies on rat embryo hippocampal neurons demonstrated that long-term FTI-277 treatment led to a dramatic decrease in the expression of synapsin I, a critical molecule for neuronal growth and plasticity. Concurrently, there was an increase in the cytotoxic G-protein RhoB. Furthermore, FTI-277 treatment significantly increased intracellular levels of reactive oxygen species (ROS), which were sustained over four days. The neurotoxicity, reduction in synapsin I, and increase in RhoB induced by FTI-277 were all rescued by blocking ROS. nih.gov

In brain endothelial cells, FTI-277 prevented Rho protein association with cell membranes and inhibited T lymphocyte migration through these monolayers, suggesting a role in modulating neuroinflammation and immune cell trafficking. aai.org

In SH-SY5Y cells, FTI-277 was shown to diminish the toxic effects of methamphetamine, including the induction of cell degeneration, activation of c-Jun-N-terminal kinase cascades, and Ras activation. selleckchem.com

FTI-277 has also been observed to inhibit the phosphorylation of S6 kinase induced by Rheb overexpression in 293T cells, indicating its involvement in the mTOR signaling pathway. genscript.com Similarly, in human breast cancer MCF-7 cells, FTI-277 (or related FTIs) inhibited the phosphorylation of S6 ribosomal protein. genscript.com

In Aβ-treated hippocampal neurons, FTI-277 inhibited the association of Elk-1 with mitochondria and abolished the Aβ-induced increase in phosphorylated Elk-1 at S383 within mitochondria, highlighting its role in mitigating mitochondrial dysfunction. jneurosci.org

In lipopolysaccharide (LPS)-stimulated microglial cells, FTI (including FTI-277) inhibited the activation of NF-κB, although it did not suppress the production of reactive oxygen species. plos.org

In the liver and spleen :

In an endotoxemia mouse model challenged with LPS, FTI-277 treatment prolonged survival. This improved survival was accompanied by a decrease in LPS-induced apoptotic changes in both the liver and spleen. FTI-277 attenuated LPS-induced cleavage (activation) of caspase-3, reduced the increased protein expression of proapoptotic molecules such as Bax and Bim, and mitigated the activation of c-Jun NH2-terminal kinase (JNK/SAPK) and c-Jun phosphorylation in these organs. nih.gov

Table 2: Summary of Molecular and Cellular Changes with FTI-277

Tissue / Cell TypeMolecular/Cellular Target/PathwayKey FindingsReference
Basilar Arteries (Canine SAH Model)GTP-Ras, phosphorylated ERK1/2Significantly suppressed GTP-Ras and decreased phosphorylated ERK1/2. ahajournals.org
Basilar Arteries (Canine SAH Model)Cerebral VasospasmAttenuated cerebral vasospasm. ahajournals.org
Rat Embryo Hippocampal Neurons (in vitro)Synapsin I, RhoB, ROSDecreased synapsin I expression; increased cytotoxic RhoB; increased intracellular ROS. ROS blockage rescued these effects. nih.gov
Brain Endothelial CellsRho protein association, T lymphocyte migrationPrevented Rho protein association with cell membranes; inhibited T lymphocyte migration. aai.org
SH-SY5Y Cellsc-Jun-N-terminal kinase, Ras activationDiminished methamphetamine-induced activation of c-Jun-N-terminal kinase cascades and Ras. selleckchem.com
293T Cells (Rheb-overexpressing)Rheb-induced S6 kinase phosphorylationInhibited Rheb-induced phosphorylation of S6 kinase. genscript.com
MCF-7 CellsS6 ribosomal protein phosphorylationInhibited phosphorylation of S6 ribosomal protein. genscript.com
Hippocampal Neurons (Aβ-treated)Elk-1, mitochondrial dysfunctionInhibited Elk-1 association with mitochondria; abolished Aβ-induced increase in phosphorylated Elk-1 (S383) in mitochondria. jneurosci.org
Microglial Cells (LPS-stimulated)NF-κB activation, ROS productionInhibited NF-κB activation; did not suppress ROS production. plos.org
Liver & Spleen (Endotoxemia Mouse Model)Apoptosis (caspase-3, Bax, Bim), JNK/SAPK, c-Jun phosphorylationDecreased LPS-induced apoptotic changes (cleavage of caspase-3, expression of Bax and Bim); attenuated JNK/SAPK and c-Jun phosphorylation. nih.gov

Challenges and Considerations in Fti 277 Research

Selectivity and Off-Target Effects

FTI-277 demonstrates high potency and selectivity for farnesyltransferase (FTase). It inhibits FTase with an IC50 of 0.5 nM (or 500 pM) and exhibits approximately 100-fold selectivity over geranylgeranyltransferase I (GGTase I), which has an IC50 of 50 nM. nih.govhznu.edu.cnuni.lu This selectivity is crucial for minimizing unintended effects on other prenylation pathways.

However, despite its preferential inhibition of FTase, the landscape of protein prenylation is complex. Under conditions of FTase inhibition, certain proteins, notably K-Ras and N-Ras, can undergo alternative prenylation by GGTase I. hznu.edu.cn This phenomenon allows these proteins to bypass the farnesylation blockade and still achieve membrane localization, which is essential for their signaling activity. For instance, FTI-277 effectively inhibits the processing of H-Ras in whole cells with an IC50 of 0.1 µM (or 100 nM), but its effect on K-Ras processing is significantly less potent, requiring concentrations approximately 100-fold higher. hznu.edu.cnuni.luciteab.com This indicates that while H-Ras is solely farnesylated, N-Ras and K-Ras possess alternative geranylgeranylation pathways that can be activated in the presence of FTIs. hznu.edu.cnwikipedia.org Furthermore, FTI-277 has been shown to inhibit Ras processing but not the processing of the geranylgeranylated protein Rap1A in whole cells, reinforcing its primary specificity for farnesylated proteins. hznu.edu.cnuni.luuni.lu Beyond Ras proteins, FTIs can also exert effects independent of Ras, potentially by influencing other farnesylated targets such as RhoB, which may contribute to their observed anti-tumor activity. nih.gov

The following table summarizes the inhibitory concentrations of FTI-277 against key prenyltransferases and Ras isoforms:

Target/ProteinIC50 (Concentration)Reference
FTase0.5 nM (500 pM) hznu.edu.cnuni.luciteab.com
GGTase I50 nM nih.govhznu.edu.cnuni.lu
H-Ras processing0.1 µM (100 nM) hznu.edu.cnuni.luciteab.com
K-Ras processing10 µM uni.luciteab.com

Potential for Neurotoxicity

Research has indicated a potential for neurotoxicity associated with long-term FTI-277 treatment, particularly through reactive oxygen species (ROS)-dependent mechanisms. A study on primary cultured rat embryo hippocampal neurons revealed that prolonged exposure (4 days) to FTI-277 led to a significant reduction in the outgrowth, maturation, and branching of neurites, accompanied by considerable cytotoxicity in a dose- and time-dependent manner. wikipedia.org

This neurotoxic effect was linked to a dramatic increase in intracellular ROS levels, which persisted over the 4-day treatment period. Crucially, the neurotoxicity induced by FTI-277, along with the observed decrease in synapsin I expression (a molecule vital for neuronal growth and plasticity) and an increase in the cytotoxic G-protein RhoB, could be mitigated by blocking ROS. wikipedia.org These findings suggest that the generation of ROS plays a central role in the neurotoxic profile of FTI-277 under extended exposure conditions.

Alternative Prenylation Mechanisms

A significant challenge in FTI-277 research stems from the existence of alternative prenylation pathways, particularly for N-Ras and K-Ras. While farnesylation by FTase is the primary physiological post-translational modification for Ras proteins, in the presence of FTIs, other prenyltransferases, notably GGTase I, can geranylgeranylate certain proteins, including RhoB, K-Ras, and N-Ras. hznu.edu.cn This alternative prenylation allows these proteins to maintain their membrane association and signaling functions, thereby limiting the efficacy of FTIs.

For instance, FTI-277 effectively inhibits the epidermal growth factor (EGF)-induced activation of H-Ras, which lacks an alternative prenylation pathway for membrane targeting. wikipedia.org However, it does not inhibit N-Ras activation in MDA-MB-231 cells, suggesting that N-Ras can undergo alternative prenylation by GGTase I to maintain its membrane localization. wikipedia.org Similarly, the processing of K-Ras is highly resistant to FTI-277 alone, requiring the combined inhibition of both FTase and GGTase I to achieve complete blockade. nih.gov K-Ras is particularly challenging to inhibit due to its higher affinity for FTase and its robust capacity for alternative prenylation by GGTase-1. hznu.edu.cn These alternative prenylation mechanisms represent a key hurdle in achieving comprehensive Ras inhibition with FTIs as single agents.

Resistance Mechanisms in Therapeutic Contexts

The development of resistance mechanisms poses a substantial challenge to the therapeutic application of FTI-277 and other farnesyltransferase inhibitors. The activation of alternative prenylation pathways, as discussed in Section 6.3, is a primary mechanism of resistance, particularly for K-Ras and N-Ras driven cancers, which can bypass farnesylation blockade by relying on geranylgeranylation. cenmed.com This contributes to the observed moderate efficacy of FTIs as single agents in clinical trials, despite promising preclinical results. hznu.edu.cnuni-freiburg.de

Beyond alternative prenylation, other mechanisms can contribute to resistance. In the context of multiple myeloma, for example, cell adhesion-mediated drug resistance (CAM-DR) is a significant issue. Studies have shown that FTI-277 alone did not reduce CAM-DR, whereas a geranylgeranyltransferase I inhibitor (GGTI-298) did. nih.gov This suggests that GGTase-mediated prenylation pathways can contribute to drug resistance in certain malignancies, limiting the effectiveness of FTIs that primarily target FTase. Furthermore, the observation that FTIs exhibit activity in tumor cells without ras mutations suggests that other farnesylated proteins play a role in their mechanism of action. hznu.edu.cnnih.gov This complex interplay of targets and compensatory pathways contributes to the challenge of predicting and overcoming resistance in therapeutic settings.

Translating Preclinical Efficacy to Clinical Outcomes

Translating the promising preclinical efficacy of FTI-277 and other FTIs into successful clinical outcomes has proven to be a significant challenge. Despite robust anti-tumor effects observed in various preclinical models, including those without ras mutations, clinical Phase II-III trials have generally shown only moderate effects. hznu.edu.cnuni-freiburg.de This disparity highlights a substantial gap in the understanding of the intricate biological activities of FTIs and their interactions within the complex tumor microenvironment. hznu.edu.cnuni-freiburg.de

Key challenges in this translation include:

Off-target effects and toxicity: While FTI-277 exhibits selectivity, the potential for off-target effects and associated toxicities, as seen with neurotoxicity, can limit the therapeutic window and achievable dosages in patients.

Drug resistance: As discussed in Section 6.4, the activation of alternative prenylation mechanisms, particularly for K-Ras, and other resistance pathways, diminishes the efficacy of FTIs as monotherapies. uni.lucenmed.com Achieving effective inhibition of K-Ras prenylation in vivo often requires a delicate balance of FTase and GGTase inhibition, which has been difficult to establish without incurring pronounced toxicity in some preclinical studies. hznu.edu.cn

Identification of responsive tumors: A major hurdle is the difficulty in identifying specific tumors that are truly dependent on farnesylation for their survival and proliferation. uni.lu The initial focus on Ras-mutated cancers proved insufficient, as FTIs showed activity in wild-type Ras tumors, complicating patient selection. hznu.edu.cn

Complex mechanisms of action: The multifaceted mechanisms of action of FTIs, extending beyond direct Ras inhibition to other farnesylated proteins, are not yet fully elucidated. hznu.edu.cnnih.gov This complexity makes it challenging to rationally design combination therapies or predict patient responses.

To overcome these translational hurdles, preclinical studies have explored combination therapies, demonstrating synergy with other anticancer agents like taxanes and as radiosensitizers. uni-freiburg.de However, the optimal combinations and strategies to mitigate resistance and toxicity in a clinical setting remain areas of active investigation.

Future Directions and Emerging Research Avenues for Fti 277

Identification of Novel Farnesylated Targets beyond Ras Proteins

While FTI-277 is a potent peptidomimetic of the Ras CAAX motif, effectively antagonizing H-Ras and K-Ras signaling, the farnesyltransferase (FTase) enzyme it inhibits is responsible for the post-translational modification of numerous other proteins. medchemexpress.com The antitumor activity of farnesyltransferase inhibitors (FTIs) is not exclusively dependent on the presence of ras mutations, suggesting that other farnesylated proteins are also critical targets. aacrjournals.org The H-Ras protein is uniquely reliant on FTase for this modification, whereas N-Ras and K-Ras can undergo alternative prenylation by geranylgeranyl transferase I, a process FTI-277 does not inhibit. nih.govresearchgate.net This highlights the importance of identifying other proteins that, like H-Ras, are solely dependent on farnesylation for their function.

Future research is focused on identifying these non-Ras targets to fully understand the complex mechanisms behind FTI-277's efficacy, particularly in tumors without ras mutations. aacrjournals.orgnih.gov Proteins from the Rho family, for example, are known non-Ras targets of FTIs. researchgate.net A comprehensive identification of all proteins affected by FTI-277 will clarify its broad spectrum of activity and may uncover new therapeutic applications. aacrjournals.orgnih.gov

Investigation of FTI-277 in Other Disease Models

The therapeutic potential of FTI-277 is being investigated in a variety of disease contexts beyond its initial cancer focus. Research has demonstrated its activity in several models, indicating a broader utility for this compound.

Investigated Disease ModelKey Findings
Drug-Resistant Multiple Myeloma FTI-277 inhibits cell growth and induces apoptosis in myeloma cell lines, including those resistant to conventional chemotherapeutic agents. selleckchem.comnih.govtargetmol.com
Hepatitis Delta Virus (HDV) FTI-277 effectively inhibits HDV infection and can clear viremia in animal models. medchemexpress.comselleckchem.comtargetmol.commedchemexpress.com
Vascular Calcification In vascular smooth muscle cells (VSMCs), FTI-277 inhibits mineralization by activating PI3K/Akt signaling and preventing osteogenic differentiation. nih.gov
Neuroblastoma The compound reduces proliferation, activation of MAP-kinase, and induction of N-myc expression in neuroblastoma cells. nih.govnih.gov
Breast Cancer FTI-277 shows a potent inhibitory effect on the proliferation, migration, and invasion of breast cancer cells that express an active mutant of H-Ras. nih.gov
HRAS-Mutant Rhabdomyosarcoma In models of this specific cancer subtype, FTIs have been shown to reduce HRAS processing and tumor growth. researchgate.net
Methamphetamine Toxicity In SH-SY5Y neuroblastoma cells, FTI-277 mitigates the toxic effects of methamphetamine. selleckchem.comtargetmol.com
Burn-Induced Insulin (B600854) Resistance FTI-277 treatment was found to prevent increased expression of PTP-1B and PTEN proteins in a mouse model of burn injury. medchemexpress.com

These studies underscore the versatility of FTI-277 and encourage further exploration in other inflammatory, metabolic, and infectious diseases where farnesylated proteins play a pathological role.

Development of Synergistic Therapeutic Strategies

A significant area of future research involves combining FTI-277 with other therapeutic modalities to enhance efficacy. The distinct mechanisms of FTIs make them attractive partners for established treatments. aacrjournals.org

Combined Agent/TherapyDisease ModelObserved Effect
Chemotherapeutic Agents Human Lung AdenocarcinomaCombination therapy resulted in significantly better growth inhibition and delayed tumor regrowth compared to single-agent treatment. aacrjournals.org
Radiation Therapy H-ras-transformed cellsFTI-277 acts as a radiosensitizer, increasing apoptosis and decreasing cell survival after irradiation in radioresistant cells. selleckchem.commedchemexpress.comnih.gov
GGTI-2166 (GGTase I inhibitor) K-Ras mutant MyelomaThe combination of FTI-277 and GGTI-2166 inhibited K-Ras processing and enhanced cell death. nih.gov

Careful preclinical evaluation of these interactions is essential, as the cell cycle blocks induced by FTIs could potentially interfere with the activity of certain cytotoxic agents. aacrjournals.org These synergistic approaches may allow for new therapeutic strategies, particularly for treating refractory or drug-resistant cancers. nih.gov

Advanced Mechanistic Studies on Specific Cellular Pathways

Deeper investigation into how FTI-277 modulates specific cellular pathways is crucial for optimizing its use. Current research has identified several key pathways that are significantly affected.

Ras-Raf-MAPK Pathway : A primary mechanism of FTI-277 is the disruption of the Ras signaling cascade. It induces the accumulation of inactive Ras/Raf complexes in the cytoplasm and blocks the constitutive activation of Mitogen-Activated Protein Kinase (MAPK). medchemexpress.comselleckchem.com This has been observed in H-Ras transformed cells and in neuroblastoma cells stimulated with Brain-Derived Neurotrophic Factor (BDNF). nih.gov

PI3K/Akt Signaling : FTI-277's regulation of the PI3K/Akt pathway is cell type- and context-dependent. nih.gov For instance, in vascular smooth muscle cells, FTI-277 markedly increases Akt phosphorylation, which is critical for its ability to inhibit vascular calcification. nih.gov This activation of a key survival pathway contrasts with its pro-apoptotic effects in cancer cells.

Apoptosis Induction : FTI-277 induces apoptosis in a range of cancer cells. selleckchem.comnih.gov This can be mediated by the release of cytochrome c and the subsequent activation of caspase 3. aacrjournals.org In some contexts, FTI-277's pro-apoptotic effect is enhanced when combined with other treatments like ionizing radiation. nih.gov

Future studies will likely use advanced techniques like proteomics and transcriptomics to further map the intricate network of signaling events triggered by FTI-277, providing a more complete picture of its mechanism of action.

Pharmacological Optimization and Delivery Methods

While FTI-277 has proven effective in numerous preclinical models, its translation into broader clinical use will benefit from pharmacological optimization and the development of advanced delivery methods. Current laboratory protocols describe methods for dissolving FTI-277 for experimental use, often employing solvents like DMSO, ethanol, and formulating agents such as PEG300, Tween-80, and corn oil for in vivo studies. selleckchem.comtargetmol.commedchemexpress.com

However, future research must focus on creating more sophisticated formulations. This includes the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the solubility, stability, and bioavailability of FTI-277. Such advanced delivery methods could also enable targeted delivery to specific tissues or cell types, potentially increasing therapeutic efficacy while minimizing off-target effects. Optimizing the pharmacological properties of FTI-277 is a critical next step in harnessing its full therapeutic potential.

Q & A

Q. What is the primary mechanism of FTI-277 in cellular signaling pathways?

FTI-277 is a farnesyltransferase inhibitor that blocks the post-translational farnesylation of Ras-family proteins (e.g., H-Ras, K-Ras), preventing their membrane localization and activation of downstream signaling cascades. This inhibition disrupts Ras-dependent processes such as cell differentiation and survival. For example, in embryonic stem (ES) cells, FTI-277 selectively suppresses endothelial differentiation by targeting H-Ras signaling, as evidenced by reduced PECAM1+ populations and impaired PLCγ1 pathway activity .

Q. How does FTI-277 influence vascular development in experimental models?

In mouse embryo models, FTI-277 treatment (10–20 μM) reduces PECAM1+ vascular structures without affecting overall yolk sac development, indicating selective inhibition of endothelial differentiation. Quantitative RT-PCR confirmed decreased PECAM1 expression while αSMA levels remained unchanged, suggesting specificity in targeting vascular progenitor cells. This effect is linked to disrupted H-Ras signaling in VEGFR2+ progenitors .

Q. What experimental methods confirm FTI-277's inhibition of Ras farnesylation?

Active Ras pull-down assays combined with Western blotting are standard. For instance, in vascular smooth muscle cells (VSMCs), FTI-277 (10 μM) reduces active Ras levels after serum stimulation without altering total Ras expression. This method validates target engagement and specificity .

Advanced Research Questions

Q. How does FTI-277 modulate the PI3K/Akt pathway to inhibit vascular calcification?

Under calcifying conditions (β-glycerophosphate treatment), FTI-277 (20 μM) upregulates phosphorylated Akt in VSMCs, suppressing osteogenic markers (Runx2, Msx2) and mineral deposition. Co-treatment with the Akt inhibitor SH6 reverses these effects, confirming pathway specificity. Key methods include qPCR, Alizarin Red staining, and Western blotting for pAkt/Akt .

Q. How does timing affect FTI-277's efficacy in progerin-related models?

Early FTI-277 administration (pre-progerin accumulation) reduces progerin levels and DNA damage in nuclear dermal fibroblasts, while late treatment shows limited effects. Western blot analyses demonstrate that early intervention prevents progerin-induced senescence, highlighting the importance of treatment timing in therapeutic strategies .

Q. How can contradictory data on FTI-277's pro- and anti-apoptotic roles be resolved?

Context-dependent factors (cell type, stress stimuli, and downstream effectors) must be systematically analyzed. For example, FTI-277 inhibits phosphate-induced VSMC apoptosis via PI3K/Akt activation but enhances radiation-induced apoptosis in H-Ras-transformed cells through JNK pathway activation . Comparative studies using standardized apoptosis assays (e.g., caspase-3 activation, DAPI staining) in matched conditions are critical .

Q. What experimental designs isolate FTI-277's immunomodulatory effects in sepsis models?

Controlled in vivo sepsis models (e.g., cecal ligation and puncture) combined with ex vivo immune cell analyses are essential. Key methods include:

  • Flow cytometry for splenic CD4+ T cells and F4/80+ macrophages to quantify PD-1/PD-L1 changes.
  • Phagocytosis assays using fluorescent E. coli particles.
  • Cytokine profiling (e.g., IFN-γ, IL-4) to assess Th1/Th2 balance.
    These approaches confirmed FTI-277's sepsis-specific immunomodulation without altering baseline immune function .

Q. How does FTI-277 restore E-cadherin-mediated cell adhesion in cancer metastasis studies?

FTI-277 (2 × 10⁻⁵ M) increases Ca²⁺-dependent aggregation in HT29 and SW480 cancer cells, reversible by anti-E-cadherin antibodies. Immunoblotting shows upregulated E-cadherin expression, linking Ras inhibition to cadherin-mediated adhesion restoration. This method is critical for studying metastasis suppression .

Methodological Considerations

Q. What concentration ranges are optimal for FTI-277 in different models?

  • VSMC calcification : 10–20 μM .
  • Cancer stemness assays : 10 μM (induces 10–20% growth inhibition) .
  • Sepsis models : 50 mg/kg/day (intraperitoneal) in mice .
    Dosage should be justified based on cell type-specific sensitivity and prior IC₅₀ data (e.g., 500 pM for FTase inhibition in vitro) .

Q. How do researchers validate FTI-277's off-target effects?

Co-treatment with pathway-specific inhibitors (e.g., SH6 for Akt) or rescue experiments (e.g., constitutively active Ras mutants) can isolate on-target effects. For example, SH6 negates FTI-277's anti-apoptotic effects in VSMCs, confirming Akt dependency .

Data Contradictions and Resolution

Q. Why does FTI-277 enhance bacterial clearance in sepsis but not affect healthy macrophages?

FTI-277 selectively modulates immune cells under septic stress (e.g., reduced PD-L1 expression on macrophages) without altering baseline phagocytosis in healthy cells. This specificity is confirmed by cytokine profiling and bacterial load assays .

Q. How does FTI-277 exhibit both pro-survival and pro-apoptotic effects?

The outcome depends on cellular context:

  • Pro-survival : Activation of PI3K/Akt in VSMCs under calcifying stress .
  • Pro-apoptotic : JNK pathway activation in Ras-transformed cells exposed to radiation .
    Pathway crosstalk and dominant signaling nodes must be mapped using phosphoproteomics or RNA-seq.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fti 277
Reactant of Route 2
Reactant of Route 2
Fti 277

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.